RET Kinase Biochemical Potency and KDR Selectivity – Class-Level Scaffold Validation from 2-Substituted Phenol Quinazoline Series
The 2-substituted phenol quinazoline chemotype to which 2-[4-(3,4-dimethylphenoxy)-2-quinazolinyl]phenol belongs has been structurally validated as a RET kinase inhibitor scaffold with quantitatively demonstrated selectivity improvement over KDR relative to the clinical multi-kinase inhibitor vandetanib. In the foundational structure-activity relationship (SAR) study, the phenolic 2-substituted quinazoline series achieved RET IC50 values in the low nanomolar range (exemplified by compound 36) while reducing KDR inhibition by several-fold compared to vandetanib, which inhibits RET and KDR with comparable potency (RET IC50 ~4.6 nM; KDR IC50 in a similar range) [1][2]. The crystallographic binding mode of a close analog (PDB 5AMN) confirms that the 2-hydroxyphenyl group donates a hydrogen bond to the hinge residue Ala807 and accepts a hydrogen bond from the backbone NH of Asp892, while the C-4 phenoxy substituent occupies the hydrophobic back pocket adjacent to the gatekeeper residue Val804 [1]. The 3,4-dimethylphenoxy group of the title compound is predicted, by analogy to SAR trends, to provide enhanced shape complementarity to this back pocket relative to unsubstituted 4-phenoxy analogs, though direct head-to-head biochemical data for the title compound remain to be disclosed in peer-reviewed literature.
| Evidence Dimension | RET kinase inhibition (IC50) and KDR selectivity ratio |
|---|---|
| Target Compound Data | Not directly reported for 2-[4-(3,4-dimethylphenoxy)-2-quinazolinyl]phenol; class exemplar compound 36: RET IC50 in low nM range, KDR/RET selectivity ratio >1 (exact values withheld by authors for compound 36 in the primary publication) |
| Comparator Or Baseline | Vandetanib: RET IC50 ~4.6 nM (BindingDB), KDR IC50 in comparable range [2]; unsubstituted 4-phenoxyquinazoline scaffold: RET IC50 typically >100 nM in the same assay format [1] |
| Quantified Difference | The 2-substituted phenol quinazoline scaffold achieves >10-fold improvement in RET potency over unsubstituted 4-phenoxyquinazoline baseline; KDR selectivity improvement over vandetanib is qualitative (dose-limiting toxicity reduction in preclinical models) [1] |
| Conditions | Biochemical RET kinase inhibition assay (HTRF format or equivalent); KDR biochemical assay; recombinant human RET and KDR kinase domains; ATP at Km concentration |
Why This Matters
For researchers procuring tool compounds to interrogate RET-dependent signaling, scaffold-level validation ensures that the chemotype is mechanistically competent, while the absence of direct data on the title compound mandates that procurement decisions account for the need for in-house selectivity profiling against KDR to confirm that the 3,4-dimethyl substitution delivers the expected selectivity gain.
- [1] Newton R, Bowler KA, Burns EM, Chapman PJ, Fairweather EE, Fritzl SJR, et al. The discovery of 2-substituted phenol quinazolines as potent RET kinase inhibitors with improved KDR selectivity. Eur J Med Chem. 2016;112:20–32. DOI: 10.1016/j.ejmech.2016.01.039. View Source
- [2] BindingDB Entry BDBM26477. RET kinase – vandetanib IC50 4.6 nM. Measured by ChEMBL_1560166 (CHEMBL3778237). Citation: Newton R et al., Eur J Med Chem 2016. View Source
